(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile
CAS No.: 477734-57-9
Cat. No.: VC16154276
Molecular Formula: C23H27N5O3
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477734-57-9 |
|---|---|
| Molecular Formula | C23H27N5O3 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (E)-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C23H27N5O3/c1-16-5-8-26(9-6-16)21-19(23(30)28-7-3-4-17(2)20(28)25-21)14-18(15-24)22(29)27-10-12-31-13-11-27/h3-4,7,14,16H,5-6,8-13H2,1-2H3/b18-14+ |
| Standard InChI Key | OJLLCUYOJFFZSS-NBVRZTHBSA-N |
| Isomeric SMILES | CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)N4CCOCC4 |
| Canonical SMILES | CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)N4CCOCC4 |
Introduction
(2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile is a complex organic compound featuring a pyrido-pyrimidine core, a nitrile group, and morpholine moieties. This structural complexity suggests potential for diverse biological activities and applications in medicinal chemistry.
Molecular Formula and Identifiers
Hazard Information
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Skin Irritation: Causes skin irritation (H315).
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods may include reactions facilitated by the compound's functional groups, which can act as electrophiles or nucleophiles. Controlled conditions, including temperature management and the use of suitable solvents (e.g., N,N-dimethylformamide), are crucial for effective synthesis.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.
Biological Activity and Potential Applications
Compounds with similar structures often exhibit significant biological activities. The presence of amine groups in this compound suggests potential pharmacological effects, including interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. These interactions can lead to therapeutic effects in conditions like schizophrenia or mood disorders.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Quinoline ring | Antimalarial |
| 5-Fluorouracil | Pyrimidine derivative | Antitumor |
| MPEP (2-methyl-6-phenylethynylpyridine) | Phenylethynyl group | Neuroactive |
| (2E)-3-[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-(4-morpholinylcarbonyl)-2-propenenitrile | Pyrido-pyrimidine core, nitrile group, morpholine moieties | Potential pharmacological effects |
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